3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
The compound "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied extensively.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Another example is the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which involved cyclization, reduction, and subsequent reactions with different arylisocyanates, arylisothiocyanates, or arylsulfonyl chlorides . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine".
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction studies, which revealed the triclinic crystal system and specific unit cell parameters . The molecular structure is typically stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, Schiff base ligands derived from pyrazole compounds can exhibit tautomeric equilibria between phenol-imine and keto-amine forms, which can be studied using UV-vis absorption spectra . The reactivity of pyrazole derivatives with metal ions has also been explored, as seen in the formation of pyrazolate rhodium(I) complexes and the use of a diarylethene containing a pyrazole moiety as a fluorescent chemosensor for metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their potential applications. For example, the diarylethene with a pyrazole moiety exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions . The solubility of pyrazole ligands in polar solvents like water is also an important property, as demonstrated by water-soluble pyrazolate rhodium(I) complexes . Thermal analysis of pyrazole compounds can provide insights into their decomposition patterns, which is essential for understanding their stability .
Scientific Research Applications
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Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate
- Application Summary: This compound is used as a sunscreen agent. It was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction .
- Methods of Application: The reaction was carried out at room temperature for 190 minutes in dichloromethane .
- Results: In vitro sun protection factor evaluation exhibited a value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection .
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3,4-Dimethoxyphenylacetonitrile
- Application Summary: This compound is used as an intermediate in the preparation of the muscle relaxant papverin. It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpene nimbidiol .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)(furan-2-yl)methanone
- Application Summary: This compound was synthesized from p-toluidine, trans-methylisoeugenol, and benzaldehyde, using Povarov cycloaddition reaction under DES medium (step 1) and N-furoylation (step 2) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene
- Application Summary: This compound is produced from 1-(3′,4′-dimethoxyphenyl)propene (DMPP) using lignin peroxidase (LiP) as a catalyst in the presence of H2O2 . This enzyme can easily decompose lignin and analogue compounds under mild conditions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
3,4-Dimethoxyphenylacetonitrile
- Application Summary: This compound is used as an intermediate in the preparation of the muscle relaxant papverin . It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
-
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)(furan-2-yl)methanone
- Application Summary: This compound was synthesized from p-toluidine, trans-methylisoeugenol, and benzaldehyde, using Povarov cycloaddition reaction under DES medium (step 1) and N-furoylation (step 2) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these applications were not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBIFQXFFDGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402335 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine | |
CAS RN |
208519-08-8 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 208519-08-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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